(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone
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Description
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13ClFN3O and its molecular weight is 305.74. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone and its derivatives have been studied for their crystal and molecular structure. Lakshminarayana et al. (2009) synthesized a similar compound and characterized it using spectroscopy and X-ray diffraction (XRD), revealing details about its molecular arrangement and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Synthesis and DFT Study
Another research by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates, similar in structure to the compound . These were analyzed using FTIR, NMR, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) was employed to investigate the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Development of Solution Formulations
Burton et al. (2012) explored developing solution formulations for a compound similar to this compound. Their aim was to increase in vivo exposure of poorly water-soluble compounds, highlighting the importance of solubilized, precipitation-resistant formulations for successful toxicological and clinical evaluation (Burton et al., 2012).
Organo Halogenic Molecules Chemistry
Research by Zupan et al. (1995) studied the role of reagent structure on the transformations of hydroxy-substituted organic molecules with the N-Fluoro class of fluorinating reagents. Their findings contribute to the understanding of chemical reactions involving halogens and fluorine, relevant to the study of compounds like this compound (Zupan et al., 1995).
Novel Derivatives and Agonist Studies
Research on novel derivatives of pyridinemethylamine, as in the work of Vacher et al. (1999), is relevant for understanding the potential applications of this compound in receptor agonist studies. These studies focus on the binding affinity, selectivity, and agonist activity, crucial for therapeutic applications (Vacher et al., 1999).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-19-6-7-20(12-4-3-11(17)8-13(12)19)15(21)10-2-5-14(16)18-9-10/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWAIXLPOPVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.